2,5-Anhydro-D-mannitol Tetraacetate: A Core Scaffold for Glycomimetic Design and Synthesis
2,5-Anhydro-D-mannitol Tetraacetate: A Core Scaffold for Glycomimetic Design and Synthesis
An In-depth Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of 2,5-Anhydro-D-mannitol Tetraacetate, a pivotal intermediate in carbohydrate chemistry and drug discovery. By examining its synthesis, properties, and reactivity, we aim to equip researchers and drug development professionals with the foundational knowledge required to leverage this versatile molecule in their synthetic programs.
Core Molecular Profile and Physicochemical Properties
2,5-Anhydro-D-mannitol Tetraacetate is the fully protected derivative of 2,5-Anhydro-D-mannitol, a rigidified sugar alcohol analog. The acetylation of the hydroxyl groups significantly alters its physical properties, rendering it more soluble in a wide range of organic solvents and suitable for a variety of chemical transformations where free hydroxyls would interfere. Its primary role is that of a protected building block in multi-step synthetic pathways.[1][2]
Table 1: Key Physicochemical Data
| Property | Data | Source(s) |
|---|---|---|
| CAS Number | 65729-88-6 | [1][2][3][4] |
| Molecular Formula | C₁₄H₂₀O₉ | [1][2][3] |
| Molecular Weight | 332.30 g/mol | [1][3] |
| Synonyms | 2,5-Anhydro-D-mannitol peracetate; D-Mannitol, 2,5-anhydro, 1,3,4,6-tetraacetate | [3][5][6][7] |
| Storage Conditions | Store at 10°C - 25°C |[3] |
Synthesis and Purification Strategy
The synthesis of 2,5-Anhydro-D-mannitol Tetraacetate is a well-established, two-stage process commencing from the readily available D-mannitol. The causality behind this strategy is clear: first, create the core furanoid scaffold, and second, protect the reactive hydroxyl groups to enable subsequent, selective chemistry.
Stage 1: Acid-Catalyzed Cyclodehydration. The foundational step is the intramolecular cyclization of D-mannitol. This reaction is typically driven by a strong acid catalyst which protonates a hydroxyl group, facilitating the elimination of water and subsequent nucleophilic attack by another hydroxyl group to form the stable 2,5-anhydro furanose ring.
Stage 2: Peracetylation. The resulting 2,5-Anhydro-D-mannitol, with its four free hydroxyl groups, is then subjected to exhaustive acetylation. Acetic anhydride in the presence of a base like pyridine serves as a highly efficient system for this transformation, converting the polar polyol into its non-polar, crystalline tetraacetate derivative, which simplifies purification by chromatography or recrystallization.
Caption: High-level workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis and Purification
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Cyclization: To a suspension of D-mannitol in a suitable high-boiling solvent, add a catalytic amount of p-toluenesulfonic acid. Heat the mixture under reflux with a Dean-Stark apparatus to remove water azeotropically. Monitor the reaction's progress via TLC until D-mannitol is consumed.
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Isolation of Intermediate: Upon completion, neutralize the catalyst, filter the reaction mixture, and concentrate the filtrate under reduced pressure. The crude 2,5-Anhydro-D-mannitol can be purified by silica gel chromatography or carried forward directly.
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Acetylation: Dissolve the crude or purified 2,5-Anhydro-D-mannitol in pyridine and cool the solution in an ice bath. Add acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir overnight.
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Work-up and Final Purification: Quench the reaction by slowly adding it to ice water. Extract the product with ethyl acetate or dichloromethane. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude tetraacetate. Purify the final product by recrystallization from ethanol or by silica gel chromatography.
Spectroscopic Characterization Profile
Structural verification is paramount. The following describes the expected spectroscopic signatures for confirming the identity and purity of 2,5-Anhydro-D-mannitol Tetraacetate.
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¹H NMR Spectroscopy: The spectrum will be characterized by complex multiplets in the 4.0-5.5 ppm region corresponding to the protons on the furanose ring and its hydroxymethyl substituents. Four distinct singlets, each integrating to 3 protons, will appear in the 1.9-2.2 ppm region, representing the four magnetically non-equivalent acetyl methyl groups.
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¹³C NMR Spectroscopy: The carbon spectrum provides definitive proof of structure. Expect to see four signals for the acetate carbonyl groups in the 169-171 ppm range. The carbons of the furanose ring and side chains will resonate between 60-85 ppm. Finally, four distinct signals for the acetyl methyl carbons will appear around 20-21 ppm.
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Infrared (IR) Spectroscopy: The most prominent feature will be a very strong and sharp absorption band around 1740-1750 cm⁻¹, characteristic of the C=O stretch of the acetate ester functional groups. The absence of a broad O-H stretching band (typically ~3300-3500 cm⁻¹) confirms the complete acetylation of all hydroxyl groups.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a sodium adduct peak [M+Na]⁺ corresponding to the molecular weight plus 23, confirming the mass of the parent molecule.
Chemical Reactivity and Strategic Applications
The primary utility of 2,5-Anhydro-D-mannitol Tetraacetate lies in its role as a stable, yet readily deprotectable, intermediate. It is a key player in the field of glycobiology and glycoscience research.[5][6][7] The acetate groups function as robust protecting groups that can be cleanly removed under standard Zemplén deacetylation conditions (catalytic sodium methoxide in methanol) to unmask the four hydroxyl groups of the core scaffold.
This deprotection strategy allows for selective chemical modification at other positions or serves as the final step in the synthesis of a target molecule. The rigidified furanoid core of 2,5-Anhydro-D-mannitol is an attractive scaffold for designing glycomimetics, including nucleoside analogs and enzyme inhibitors, where conformational constraint is key to biological activity. Some research has pointed towards its potential as a medicament in treating conditions like acute myeloid leukemia due to its anticancer properties.[3]
Caption: Strategic utility of the title compound in chemical synthesis.
This strategic deprotection uncovers the reactive hydroxyl groups, enabling their use in further synthetic elaborations to build complex, high-value molecules for drug discovery programs.
References
- 2,5-Anhydro-D-mannitol tetraacet
- D-Mannitol,2,5-anhydro,1,3,4,6-tetraacet
- 2,5-Anhydro-D-mannitol Tetraacetate | CAS 65729-88-6. Santa Cruz Biotechnology.
- D-Mannitol,2,5-anhydro,1,3,4,6-tetraacetate.
- 65729-88-6, 2,5-Anhydro-D-mannitol Tetraacet
- 2,5-Anhydro-D-mannitol Tetraacet
- D-Mannitol,2,5-anhydro,1,3,4,6-tetraacet
- Synthesis of 2,5-anhydro-D-mannitol. PrepChem.com.
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- 3. biosynth.com [biosynth.com]
- 4. 2,5-Anhydro-D-mannitol Tetraacetate | 65729-88-6 [amp.chemicalbook.com]
- 5. D-Mannitol,2,5-anhydro,1,3,4,6-tetraacetate | Elex Biotech LLC [elexbiotech.com]
- 6. biocat.com [biocat.com]
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